Methyl 2-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)benzoate is an organic compound classified as a pyrimidine derivative. Its structure features a benzoate ester group linked to a pyrimidine ring, which is further substituted with a mercapto group and two methyl groups. This unique configuration renders the compound of interest in various scientific and industrial applications, particularly in medicinal chemistry due to its potential biological activities.
The compound is synthesized through specific chemical reactions involving pyrimidine derivatives and can be sourced from chemical suppliers specializing in research chemicals. BenchChem provides detailed information about this compound, including its synthesis and applications.
Methyl 2-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)benzoate belongs to the broader category of heterocyclic compounds, specifically pyrimidine derivatives. Its structural components classify it as both an ester and a thioether, making it versatile in chemical reactivity.
The synthesis of methyl 2-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)benzoate typically involves several key steps:
In industrial settings, continuous flow processes and automated reactors may be employed to enhance yield and purity. Reaction conditions such as temperature, pressure, and catalyst concentration are optimized for efficient production.
The molecular formula for methyl 2-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)benzoate is , with a molecular weight of approximately 273.34 g/mol. The compound features:
The InChI key for this compound is InChI=1S/C13H15N3O2S/c1-9(2)12(15)14-10(3)7-5-6-8(11(14)16)13(17)18/h5-7,9,15H,1-4H3
.
Methyl 2-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)benzoate can undergo several types of chemical reactions:
These reactions are significant for modifying the compound's properties and enhancing its biological activity or compatibility with other chemical systems.
The mechanism of action for methyl 2-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)benzoate involves its interaction with specific molecular targets:
Research indicates that compounds with similar structures often exhibit significant biological activities, suggesting potential therapeutic applications.
Methyl 2-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)benzoate is typically characterized by:
The compound exhibits typical reactivity associated with esters and thiols:
Methyl 2-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)benzoate has various applications in scientific research:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4